N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide
Description
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a bifunctional indole derivative characterized by a 5-fluoroindole moiety linked via an ethyl group to a 1-methylindole-6-carboxamide scaffold. The 5-fluoro substitution on the indole ring enhances electronic properties and binding affinity to biological targets, while the carboxamide group at position 6 may facilitate hydrogen bonding in receptor interactions. Its synthesis likely involves coupling reactions between indole carboxylates and amines, analogous to methods described in and .
Properties
Molecular Formula |
C20H18FN3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C20H18FN3O/c1-24-9-7-13-2-3-14(10-19(13)24)20(25)22-8-6-15-12-23-18-5-4-16(21)11-17(15)18/h2-5,7,9-12,23H,6,8H2,1H3,(H,22,25) |
InChI Key |
LFFOENRGLKWNSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-1H-indole-3-yl ethylamine and 1-methyl-1H-indole-6-carboxylic acid.
Coupling Reaction: The two starting materials are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature for several hours.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an organic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving indoleamine 2,3-dioxygenase (IDO).
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as IDO, which play a role in tryptophan metabolism.
Pathways Involved: By inhibiting IDO, the compound can modulate the kynurenine pathway, which is implicated in immune regulation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Based 5-HT7 Receptor Ligands
highlights 1,3,5-triazine derivatives with substituents such as N2-(2-(5-fluoro-1H-indol-3-yl)ethyl) groups. For example:
- N2-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine (Ki = 8 nM for 5-HT7).
- N2-(2-(1H-Indol-3-yl)ethyl)-N4-(2-((4-fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine (Ki = 18 nM).
Key Comparisons :
- Structural Differences : The target compound replaces the triazine core with a carboxamide-linked indole, reducing rigidity and altering electronic properties.
- Biological Activity : The triazine derivatives exhibit high 5-HT7 affinity, suggesting the 5-fluoroindole-ethyl group is critical for receptor binding. The target compound’s carboxamide may enhance selectivity for other targets (e.g., Nurr1 agonists, as in ) .
- Metabolic Stability : Triazine derivatives show moderate metabolic stability and CYP3A4 affinity, which may differ for the carboxamide-based target due to altered lipophilicity .
Indole-2-Carboxamide Derivatives
describes indole-2-carboxamides such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide and 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide , synthesized via sodium ethoxide-mediated coupling.
Key Comparisons :
- Substitution Position: The target compound’s carboxamide at position 6 (vs. position 2) may shift binding interactions. For example, position 2 carboxamides in form hydrogen bonds with benzophenone groups, while position 6 carboxamides could interact with deeper receptor pockets.
Nurr1 Agonists with Indole-6-Carboxamide Moieties
reports 5-Chloro-N-{5-chloro-2-[2-(dimethylamino)ethoxy]phenyl}-1-methyl-1H-indole-6-carboxamide, a Nurr1 agonist.
Key Comparisons :
- Pharmacophore Similarities: Both compounds share the 1-methylindole-6-carboxamide core, critical for Nurr1 binding. The target compound’s 5-fluoroindole-ethyl group may enhance blood-brain barrier penetration compared to the chlorine and dimethylaminoethoxy substituents in .
- Selectivity : Fluorine’s electronegativity might reduce off-target effects compared to bulkier chloro groups .
Fluorinated Indole Carboxamides in Patents
describes 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide , a brominated/fluorinated analog.
Key Comparisons :
- Halogen Effects : Bromine’s larger size and lipophilicity (in ) vs. fluorine’s electronegativity (target compound) may influence target binding and metabolic degradation.
- Synthetic Complexity : Bromine introduction requires additional steps (e.g., bromination), whereas fluorine is often incorporated earlier in synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
